molecular formula C11H17BN2O2 B577791 (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1309981-33-6

(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B577791
CAS No.: 1309981-33-6
M. Wt: 220.079
InChI Key: GYFDCVGRCYXICV-UHFFFAOYSA-N
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Description

(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 2-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: The 2-methylpiperidin-1-yl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine derivative.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and organic materials .

Mechanism of Action

The mechanism of action of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is unique due to the combination of the pyridine ring, piperidine moiety, and boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

[6-(2-methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-9-5-2-3-8-14(9)11-7-4-6-10(13-11)12(15)16/h4,6-7,9,15-16H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFDCVGRCYXICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCCCC2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671268
Record name [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-33-6
Record name Boronic acid, B-[6-(2-methyl-1-piperidinyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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